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Compound of Interest

Compound Name: CAY10444

Cat. No.: B1668646 Get Quote

For researchers and drug development professionals, this guide provides an objective

comparison of CAY10444's performance against other alternatives, supported by experimental

data. CAY10444 is a potent and selective antagonist of the sphingosine-1-phosphate receptor

3 (S1P3), a G protein-coupled receptor implicated in various cellular processes, including

cancer progression.

At a Glance: CAY10444 vs. Alternative S1P3
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Feature CAY10444 TY-52156

Mechanism of Action Selective S1P3 antagonist Selective S1P3 antagonist

Reported IC50

11.6 µM (for S1P-induced

calcium mobilization in CHO

cells expressing human S1P3)

[1]

Not explicitly available for

cancer cell lines. Ki = 110 nM.

[2]

In Vivo Efficacy

Demonstrated efficacy in

combination with CAR-T cell

therapy in colon and breast

cancer models.[3]

Demonstrated efficacy in

combination with CAR-T cell

therapy in colon and breast

cancer models.[3]

Synergistic Potential

Synergizes with cisplatin in

oral squamous cell carcinoma

and tamoxifen in breast

cancer.

Not explicitly reported.

In Vitro Efficacy: A Look at the Numbers
Direct comparative studies on the IC50 values of CAY10444 and other S1P3 antagonists

across a panel of cancer cell lines are limited. However, available data for individual

compounds provide insights into their potency.

Table 1: In Vitro Activity of S1P3 Antagonists

Compound Assay Cell Line Activity

CAY10444
S1P-induced calcium

mobilization

CHO cells (expressing

human S1P3)
IC50 = 11.6 µM[1]

S1P response

inhibition

S1P3-expressing cell

line

IC50 = 4.6 µM (78%

inhibition)

TY-52156 S1P3 binding affinity - Ki = 110 nM[2]

Inhibition of S1P-

induced breast cancer

stem cell expansion

In vitro culture Effective
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In Vivo Studies: CAY10444 in Action
Combination Therapy with CAR-T Cells in Colon and
Breast Cancer
A key study demonstrated the potent anti-tumor efficacy of CAY10444 in combination with

EpCAM-targeted CAR-T cells in immunocompetent mouse models of colon and breast cancer.

[3]

Table 2: In Vivo Efficacy of CAY10444 in Combination with CAR-T Cell Therapy

Cancer Model Treatment Group Key Outcomes

MC38 Colon Cancer
CAY10444 + EpCAM CAR-T

cells

Marked tumor regression and

prolonged survival.[3]

4T1 Breast Cancer
CAY10444 + EpCAM CAR-T

cells

Delayed tumor growth and

increased mouse survival.

This study highlights the potential of CAY10444 to enhance the efficacy of cell-based

immunotherapies in solid tumors.

Signaling Pathways and Mechanism of Action
CAY10444 exerts its anti-cancer effects by blocking the S1P3 signaling pathway, which is

known to be involved in cancer cell proliferation, survival, and migration. One of the key

mechanisms involves the regulation of the AKT/WEE1 axis.
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S1P3 Signaling Pathway in Cancer
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Caption: S1P3 signaling cascade and the inhibitory action of CAY10444.
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In oral squamous cell carcinoma, inhibition of S1P3 with CAY10444 has been shown to

downregulate the expression of WEE1, a key cell cycle regulator, through the AKT signaling

pathway.[1] This leads to the disruption of the G2/M checkpoint and ultimately suppresses

cancer cell proliferation.

Experimental Protocols
In Vivo CAR-T Cell Combination Therapy
This protocol is based on a study evaluating the synergy between CAY10444 and CAR-T cell

therapy in mouse models.[3]

1. Animal Models:

Syngeneic mouse models of colon cancer (MC38 cell line) and breast cancer (4T1 cell line)

are established in C57BL/6J mice.

2. Treatment Groups:

Vehicle control

CAY10444 alone

EpCAM CAR-T cells alone

CAY10444 + EpCAM CAR-T cells

3. Dosing and Administration:

Lymphodepletion: Mice receive an intraperitoneal injection of cyclophosphamide.

CAR-T Cell Infusion: EpCAM CAR-T cells or control T cells are infused intravenously on

days 1 and 3 post-lymphodepletion.

CAY10444 Administration: CAY10444 is administered at a dose of 10 mg/kg every other day

for one week, starting from the day of the first CAR-T cell infusion.

4. Efficacy Assessment:
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Tumor growth is monitored regularly using calipers.

Overall survival of the mice is recorded.

Experimental Workflow for In Vivo Combination Therapy

Model Setup Treatment Regimen Efficacy Assessment

Tumor Cell Implantation
(MC38 or 4T1)

Cyclophosphamide
(Day 0)

EpCAM CAR-T Cell Infusion
(Days 1 & 3)

CAY10444 Administration
(10 mg/kg, q.o.d. for 1 week) Tumor Volume Measurement Overall Survival Monitoring

Click to download full resolution via product page

Caption: Workflow for in vivo CAY10444 and CAR-T cell combination therapy.

In Vitro Synergy with Tamoxifen in Breast Cancer Cells
(Representative Protocol)
This protocol is adapted from a study investigating synergistic effects of tamoxifen with another

compound in MCF-7 cells and can be used as a template for evaluating the combination of

CAY10444 and tamoxifen.

1. Cell Culture:

MCF-7 breast cancer cells are cultured in appropriate media supplemented with fetal bovine

serum and antibiotics.

2. Drug Treatment:

Cells are treated with varying concentrations of CAY10444, tamoxifen, or a combination of

both for 24, 48, and 72 hours.

3. Cell Viability Assay:

Cell viability is assessed using the MTT assay. The absorbance is measured to determine

the percentage of viable cells compared to an untreated control.
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4. Synergy Analysis:

The synergistic, additive, or antagonistic effects of the drug combination are determined

using the Combination Index (CI) method, calculated with software such as CompuSyn. A CI

value < 1 indicates synergy.

5. Apoptosis Assay:

Apoptosis is quantified using Annexin V-FITC and propidium iodide (PI) staining followed by

flow cytometry analysis.

Conclusion
CAY10444 demonstrates significant potential as an anti-cancer agent, particularly in

combination with other therapies. Its ability to modulate the tumor microenvironment and

enhance the efficacy of immunotherapy warrants further investigation. The provided data and

protocols serve as a valuable resource for researchers designing preclinical studies to validate

the therapeutic utility of CAY10444 in various cancer models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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